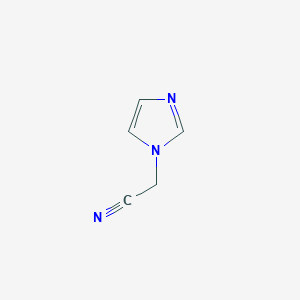

2-(1H-imidazol-1-yl)acetonitrile

Übersicht

Beschreibung

Dimethinden ist ein selektiver Histamin-H1-Antagonist der ersten Generation, der üblicherweise als Antihistaminikum und Anticholinergikum eingesetzt wird. Es wird unter dem Markennamen Fenistil vermarktet und sowohl oral als auch topisch zur Behandlung allergischer Reaktionen wie Heuschnupfen, Urtikaria und Insektenstichen eingesetzt . Dimethinden wurde 1958 patentiert und kam 1960 in den medizinischen Gebrauch .

Vorbereitungsmethoden

Die Synthese von Dimethinden umfasst mehrere Schritte, die traditionell flüchtige organische Verbindungen (VOCs) auf Erdölbasis verwenden. Neuere Fortschritte haben zu umweltfreundlicheren Methoden mit Lösungsmitteln wie 2-Methyltetrahydrofuran (2-MeTHF) und Cyclopentylmethylether (CPME) geführt. Diese grünen Lösungsmittel reduzieren nicht nur die Umweltbelastung, sondern verbessern auch die Gesamtausbeute des Prozesses . Die industrielle Synthese umfasst typischerweise die Verwendung von Benzylchlorid und Polyphosphorsäure (PPA), die für die Umwelt und die menschliche Gesundheit gefährlich sind .

Analyse Chemischer Reaktionen

Dimethinden unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Dimethinden kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Abbauprodukten führt.

Reduktion: Reduktionsreaktionen können die Struktur von Dimethinden verändern und möglicherweise seine pharmakologischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen, insbesondere unter Beteiligung des Inden-Moleküls, können zur Bildung verschiedener Derivate führen.

Häufig verwendete Reagenzien in diesen Reaktionen sind Säuren, Basen und Oxidationsmittel. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

Dimethinden hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung bei der Entwicklung von umweltfreundlichen Synthesemethoden und Stabilitätsindikationsassays verwendet

Medizin: Weit verbreitet zur Behandlung allergischer Erkrankungen wie Heuschnupfen, Urtikaria und Pruritus.

Industrie: Wird in der Formulierung von topischen Cremes und oralen Medikamenten zur Allergiebekämpfung eingesetzt.

Wirkmechanismus

Dimethinden wirkt als selektiver Histamin-H1-Antagonist, bindet an den Histamin-H1-Rezeptor und blockiert die Wirkung von endogenem Histamin. Dies führt zu einer vorübergehenden Linderung der Symptome, die mit allergischen Reaktionen verbunden sind, wie z. B. Juckreiz und Entzündungen . Zusätzlich weist Dimethinden anticholinerge Eigenschaften auf, indem es M2-Rezeptoren antagonisiert .

Wissenschaftliche Forschungsanwendungen

Dimethindene has a wide range of scientific research applications:

Chemistry: Used as a model compound in the development of green synthesis methods and stability-indicating assays

Biology: Studied for its effects on histamine receptors and its role in allergic reactions.

Medicine: Widely used in the treatment of allergic conditions, such as hay fever, urticaria, and pruritus.

Industry: Employed in the formulation of topical creams and oral medications for allergy relief.

Wirkmechanismus

Dimethindene acts as a selective histamine H1 antagonist, binding to the histamine H1 receptor and blocking the action of endogenous histamine. This leads to temporary relief of symptoms associated with allergic reactions, such as itching and inflammation . Additionally, dimethindene exhibits anticholinergic properties by antagonizing M2 receptors .

Vergleich Mit ähnlichen Verbindungen

Dimethinden ist unter den H1-Antagonisten der ersten Generation einzigartig, da es nur minimal die Blut-Hirn-Schranke passiert, wodurch sedative Wirkungen reduziert werden . Ähnliche Verbindungen umfassen:

Diphenhydramin: Ein weiterer H1-Antagonist der ersten Generation mit ausgeprägteren sedativen Wirkungen.

Chlorpheniramin: Bekannt für seine antihistaminischen Eigenschaften, aber mit einer höheren Häufigkeit von Schläfrigkeit.

Loratadin: Ein H1-Antagonist der zweiten Generation mit weniger sedativen Wirkungen als Dimethinden.

Die einzigartigen Eigenschaften von Dimethinden machen es zu einer wertvollen Option zur Behandlung allergischer Reaktionen mit minimalen Nebenwirkungen auf das zentrale Nervensystem.

Biologische Aktivität

2-(1H-imidazol-1-yl)acetonitrile is a compound characterized by the presence of an imidazole ring, which is known for its diverse biological activities. This article discusses the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₅H₈N₃

- Molecular Weight : Approximately 112.14 g/mol

- Structure : The compound consists of an imidazole ring attached to an acetonitrile group, influencing its reactivity and biological interactions.

Biological Activities

Compounds containing imidazole rings are recognized for their significant pharmacological properties, including:

- Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit potent antimicrobial effects against various pathogens. For instance, derivatives have shown activity against Staphylococcus aureus and Pseudomonas aeruginosa .

- Antiproliferative Effects : Research has demonstrated that this compound and its derivatives can inhibit the growth of cancer cells. For example, a related compound exhibited antiproliferative activity comparable to sorafenib in vitro .

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on eukaryotic cells. In vitro assays using L929 mouse fibroblast cell lines showed varying levels of cytotoxicity depending on the structural modifications of the imidazole ring .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Imidazole derivatives often act as inhibitors of key enzymes involved in cellular processes. For example, they may inhibit bacterial enzymes critical for cell wall synthesis or metabolic pathways.

- Interaction with DNA/RNA : Some studies suggest that imidazole-containing compounds can intercalate into DNA or RNA structures, disrupting normal cellular functions and leading to apoptosis in cancer cells .

Antimicrobial Activity

A study conducted by Foroumadi et al. (2020) highlighted the effectiveness of imidazole derivatives against Helicobacter pylori, a bacterium associated with gastric ulcers. The research found that specific structural modifications enhanced antibacterial activity, demonstrating the importance of molecular design in developing effective antimicrobials .

Antiproliferative Studies

In a comparative analysis of various imidazole derivatives, one study reported that certain compounds exhibited IC50 values comparable to established chemotherapeutic agents like cisplatin. This suggests potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains an imidazole ring | Exhibits diverse biological activities |

| 2-(5-methyl-1H-imidazol-1-yl)acetonitrile | Methyl substitution at position 5 | Potentially different biological profiles |

| 2-(benzimidazol-1-yl)acetonitrile | Fused benzene ring | Enhanced stability and bioactivity |

| 2-(thiazol-2-yl)acetonitrile | Contains a thiazole ring | Different reactivity profile due to sulfur presence |

Eigenschaften

IUPAC Name |

2-imidazol-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c6-1-3-8-4-2-7-5-8/h2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGCVVBPGQJSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472977 | |

| Record name | (1H-Imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98873-55-3 | |

| Record name | (1H-Imidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Imidazolyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.